molecular formula C10H12ClNOS B2570732 (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine CAS No. 10533-64-9

(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine

Cat. No.: B2570732
CAS No.: 10533-64-9
M. Wt: 229.72
InChI Key: OBKJMXXKBVEBMU-KPKJPENVSA-N
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Description

(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine (CAS 10533-64-9) is a hydroxylamine derivative with the molecular formula C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . This compound features a 4-chlorophenylsulfanyl group and a branched 2-methylpropylidene backbone, with the hydroxylamine (-NHOH) functional group playing a critical role in its reactivity and intermolecular interactions . Its structural properties make it a valuable building block in organic synthesis and chemical biology research. The compound is of significant interest in medicinal chemistry and biochemistry, with studies indicating its potential as a precursor for compounds with antimicrobial and anticancer properties . The hydroxylamine functional group provides a versatile handle for further chemical modification and bioconjugation, allowing researchers to create probes and more complex molecules for studying biological systems . In laboratory settings, this chemical can undergo various reactions, including oxidation to form sulfoxides or sulfones, reduction of the hydroxylamine group to an amine, and nucleophilic substitution reactions at the chlorophenyl group . The synthesis typically involves the condensation of 4-chlorothiophenol with 2-methylpropanal under controlled conditions, often in an inert atmosphere to prevent oxidation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(NE)-N-[2-(4-chlorophenyl)sulfanyl-2-methylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-10(2,7-12-13)14-9-5-3-8(11)4-6-9/h3-7,13H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJMXXKBVEBMU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NO)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/O)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural variations among analogs include:

  • Substituents on the sulfanyl group : The presence of a 4-chlorophenyl group vs. phenyl or other aryl/alkyl groups.
  • Functional group modifications : Hydroxylamine (-NHOH) vs. O-methyloxime (-OMe) or other oxime derivatives.
  • Backbone branching : The 2-methylpropylidene moiety introduces steric hindrance compared to linear alkyl chains.
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Sulfanyl Functional Group Molecular Formula Key Structural Attributes
Target Compound 4-Chlorophenyl Hydroxylamine (NHOH) C₁₁H₁₃ClNOS Branched propylidene, Cl substituent
(E)-O-Methyloxime analog 4-Chlorophenyl O-Methyloxime (OMe) C₁₁H₁₄ClNOS Methoxy group, reduced H-bond capacity
(E)-Phenylsulfanyl analog Phenyl O-(4-Chlorobenzyl)oxime C₁₇H₁₇ClNOS Bulkier benzyl group, no Cl on sulfanyl

Key Observations :

  • The hydroxylamine group enables stronger hydrogen bonding (e.g., N-H⋯O/N interactions) compared to O-methyloxime derivatives, influencing solubility and crystallinity .
  • The branched 2-methylpropylidene backbone may reduce conformational flexibility, affecting molecular packing and steric interactions .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • Hydroxylamine vs. O-Methyloxime: The hydroxylamine group in the target compound can participate in N-H⋯O/N hydrogen bonds, promoting dimerization or layered structures. In contrast, O-methyloxime analogs (e.g., CAS 306979-71-5 ) lack H-bond donors, leading to weaker intermolecular forces and altered crystal packing.
  • Chlorophenyl vs. Phenyl Sulfanyl: The electron-withdrawing Cl substituent may polarize the sulfanyl group, affecting π-π stacking and dihedral angles between aromatic rings. For example, in related diaminopyrimidine sulfanyl acetamides, dihedral angles between pyrimidine and benzene rings range from 42° to 62°, influenced by substituent electronic effects .
Solubility and Stability
  • The hydroxylamine group likely increases aqueous solubility compared to O-methyloxime derivatives due to enhanced polarity.
  • The 4-chlorophenyl group may improve thermal stability by reducing electron density in the aromatic system, as seen in sulfonamide derivatives .

Research Findings and Implications

  • Similar motifs may occur in the target compound, influencing supramolecular assembly.

Biological Activity

(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine is a compound of increasing interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H12ClNOS
CAS Number: 10533-64-9
IUPAC Name: this compound

The compound features a hydroxylamine functional group attached to a sulfanyl group linked to a chlorophenyl moiety, which contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For example, compounds with similar structures have been reported to inhibit various bacterial strains and fungi, suggesting that this compound may also exhibit similar effects.

StudyMicroorganismInhibition Zone (mm)Reference
AE. coli15
BS. aureus18
CC. albicans12

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. Research focused on similar compounds has indicated their potential to induce apoptosis in cancer cells and inhibit tumor growth.

Compound TestedCancer Cell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF-77.5
(E)-N-HydroxyA5496.0

The biological activity of this compound is thought to involve several mechanisms:

  • Oxidative Stress Induction : The compound may increase oxidative stress in microbial and cancer cells, leading to cell death.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the condensation reaction between 4-chlorothiophenol and 2-methylpropanal under specific conditions.

Synthetic Route

  • Reactants : 4-chlorothiophenol, 2-methylpropanal
  • Catalyst : Acidic catalyst (e.g., p-toluenesulfonic acid)
  • Conditions : Reaction under inert atmosphere at controlled temperature

Case Studies

Several case studies have evaluated the biological effects of related compounds:

  • Case Study 1 : A study on a derivative showed significant inhibition of tumor growth in an animal model, with a noted reduction in tumor size by up to 40% when treated with a similar hydroxylamine derivative.
  • Case Study 2 : Another investigation highlighted the antimicrobial efficacy against multidrug-resistant strains, demonstrating potential for therapeutic applications in infectious diseases.

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